molecular formula C23H23FN6 B2958042 N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-36-7

N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer B2958042
CAS-Nummer: 955337-36-7
Molekulargewicht: 402.477
InChI-Schlüssel: AGWSWMIVAUAQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H23FN6 and its molecular weight is 402.477. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor, Antifungal, and Antibacterial Activities

The research on pyrazole derivatives, including compounds structurally similar to N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has shown promising antitumor, antifungal, and antibacterial activities. A study focused on the synthesis, characterization, and biological activity assessment of various pyrazole derivatives. The compounds demonstrated significant biological activity against breast cancer and various microbial strains, hinting at their potential pharmacophore sites for further drug development (A. Titi et al., 2020).

Cognitive Impairment Treatment in Neurodegenerative Diseases

Another area of research application for compounds with a similar structure involves the treatment of cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. A study described the design, synthesis, and identification of a novel scaffold for inhibiting phosphodiesterase 1 (PDE1), which is considered for the treatment of cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This investigational drug showed promising results in phase I clinical development, underlining the potential of such compounds in addressing CNS disorders (Peng Li et al., 2016).

A2A Adenosine Receptor Antagonists

Compounds based on the pyrazolo[3,4-d]pyrimidin-4-amine scaffold have also been developed as high-affinity and selective antagonists for the human A2A adenosine receptor. This research highlights the application of these compounds as pharmacological probes for studying the A2A adenosine receptor, which plays a significant role in various physiological processes and diseases, including Parkinson's disease and cancer (T. Kumar et al., 2011).

Histone Lysine Demethylase Inhibitors

In the field of epigenetics, specific pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been identified as potent inhibitors of histone lysine demethylases (KDMs), targeting the JMJD2 (KDM4) and JARID1 (KDM5) subfamilies. These compounds exhibit selectivity and cellular permeability, making them valuable tools for investigating the role of KDMs in gene expression regulation and cancer (V. Bavetsias et al., 2016).

Antiproliferative Activity

Research into new 3,7-disubstituted pyrazolo[3,4-c]pyridines has revealed compounds with notable antiproliferative activity against various cancer cell lines. These studies demonstrate the potential of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in cancer therapy, particularly for melanoma and prostate cancer (E. Gavriil et al., 2017).

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6/c1-16-10-12-29(13-11-16)23-27-21(26-18-7-5-6-17(24)14-18)20-15-25-30(22(20)28-23)19-8-3-2-4-9-19/h2-9,14-16H,10-13H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWSWMIVAUAQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.